Inability to Adopt Chair Conformation: 2,3-Methanoproline vs. 3,4-Methanoproline
The U.S. Patent 4,954,158 explicitly states: '2,3-methanoproline cannot exist in a chair conformation, as does 3,4-methanoproline.' [1] This arises because the cyclopropane ring in the 2,3-position constrains the pyrrolidine ring into a fixed, non-chair geometry, whereas the 3,4-methanoproline isomer retains sufficient flexibility to sample a chair-like conformation. The patent further notes that this structural feature may render 2,3-methanoproline a suicide substrate for enzymes acting on the peptide bond, a mechanism 'unavailable in 3,4-methanoproline' [1]. This distinction is absolute and intrinsic to the regioisomer, not merely a matter of potency adjustment.
| Evidence Dimension | Capacity to adopt a chair conformation of the pyrrolidine ring |
|---|---|
| Target Compound Data | Cannot adopt chair conformation |
| Comparator Or Baseline | 3,4-Methanoproline: can adopt chair conformation |
| Quantified Difference | Binary (possible vs. impossible); underlies differential enzyme mechanism-based inactivation potential |
| Conditions | Structural and conformational analysis as described in U.S. Patent 4,954,158 |
Why This Matters
For researchers designing enzyme inhibitors or peptide mimetics, the inability of 2,3-methanoproline to adopt a chair conformation provides a unique conformational lock that is unavailable with the 3,4-isomer, directly influencing target engagement and mechanism of action.
- [1] Stammer, C. H. 2,3-Methanoproline. U.S. Patent 4,954,158, 1990 (lines 167–171). View Source
